4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid
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Overview
Description
4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a pyrrolo-pyrazole system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps often include cyclization reactions to form the cyclopropane ring and subsequent functionalization to introduce the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and safety. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to meet the demand for high-quality material .
Chemical Reactions Analysis
Types of Reactions
4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane-fused heterocycles and pyrrolo-pyrazole derivatives. These compounds share structural features but may differ in their functional groups and overall reactivity.
Uniqueness
The uniqueness of 4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid lies in its specific combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1,9-diazatricyclo[4.3.0.02,4]nona-6,8-diene-7-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)5-3-9-10-6-1-4(6)2-7(5)10/h3-4,6H,1-2H2,(H,11,12) |
InChI Key |
BBVNQBLABRUZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1N3C(=C(C=N3)C(=O)O)C2 |
Origin of Product |
United States |
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